molecular formula C14H20N4 B6200763 2-[1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine CAS No. 1541080-35-6

2-[1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine

Cat. No.: B6200763
CAS No.: 1541080-35-6
M. Wt: 244.34 g/mol
InChI Key: GUWNTJBFQBQTDX-UHFFFAOYSA-N
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Description

“2-[1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine” is a chemical compound that is a 4-aryl piperidine. It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of this compound involves modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . It also involves modulation of the amide substituent and of the benzoimidazol-2-one linker . Other steps include the replacement of the benzimidazol-2-one moiety with urea-like substructures and the elimination of the piperidine ring and benzoimidazol-2-one functionalization .


Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring linked to a benzodiazol ring through an ethan-1-amine chain . The piperidine ring is a six-membered ring with one nitrogen atom, and the benzodiazol ring is a fused ring system with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its use as a linker in PROTAC development . The reactions involve the formation of a ternary complex with the target protein, leading to its degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form (powder), its functional group (amine), and its storage temperature (2-8°C) . Its empirical formula is C13H22Cl2N2 and its molecular weight is 277.23 .

Mechanism of Action

The mechanism of action of this compound is related to its role in PROTAC development . It acts as a linker, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase. This leads to the formation of a ternary complex, resulting in the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

This compound is classified as a combustible solid . It should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . It is also air-sensitive .

Future Directions

The future directions for this compound are related to its use in PROTAC development . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This opens up new possibilities for the design and development of more effective PROTACs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine' involves the reaction of 1-(piperidin-4-yl)-1H-1,3-benzodiazole-2-carbaldehyde with ethylamine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "1-(piperidin-4-yl)-1H-1,3-benzodiazole-2-carbaldehyde", "ethylamine", "reducing agent" ], "Reaction": [ "Step 1: Reaction of 1-(piperidin-4-yl)-1H-1,3-benzodiazole-2-carbaldehyde with ethylamine in the presence of a suitable solvent and catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, 2-[1-(piperidin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine.", "Step 3: Purification of the product by column chromatography or recrystallization." ] }

1541080-35-6

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

2-(1-piperidin-4-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H20N4/c15-8-5-14-17-12-3-1-2-4-13(12)18(14)11-6-9-16-10-7-11/h1-4,11,16H,5-10,15H2

InChI Key

GUWNTJBFQBQTDX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3N=C2CCN

Purity

95

Origin of Product

United States

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